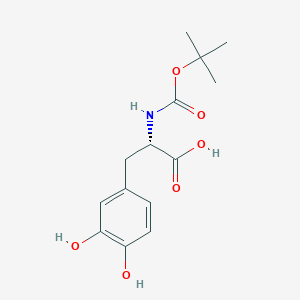

Boc-3,4-dihydroxy-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEMVSDPTZRTIL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Boc 3,4 Dihydroxy L Phenylalanine Within Protected Amino Acid Chemistry

In the realm of organic and medicinal chemistry, the synthesis of complex molecules such as peptides and other bioactive compounds requires a strategic approach to manage the reactivity of various functional groups. Amino acids, the building blocks of proteins, possess at least two reactive sites: an amino group and a carboxylic acid group. vaia.com To control the sequence and bonding during synthesis, it is essential to temporarily block, or "protect," one of these groups while the other reacts. altabioscience.com

This is where the concept of protected amino acids becomes crucial. The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in peptide synthesis. Its popularity stems from its stability under a range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.com The introduction of the Boc group, typically by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), converts the reactive amine into a less nucleophilic carbamate, thus preventing unwanted side reactions. vaia.com

Boc-3,4-dihydroxy-L-phenylalanine fits squarely within this chemical strategy. L-DOPA itself is a naturally occurring amino acid notable for its catechol side chain, which consists of a benzene (B151609) ring with two adjacent hydroxyl groups. nih.govsigmaaldrich.com This catechol moiety is also reactive and prone to oxidation. researchgate.net The addition of the Boc group to the nitrogen atom of L-DOPA allows for its use as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating artificial peptides. wikipedia.orgresearchgate.net In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support, a process that relies heavily on the precise control afforded by protecting groups like Boc. bachem.compeptide.com

The use of the Boc group in conjunction with other protecting groups for the catechol side chain allows for an "orthogonal" protection strategy. peptide.com This means that each protecting group can be removed under distinct chemical conditions, providing chemists with a high degree of control over the synthetic process. total-synthesis.com

Significance of N Protected Catechol Containing L Amino Acids in Modern Research Disciplines

Strategies for the Stereoselective Synthesis of this compound

Achieving the correct stereochemistry at the alpha-carbon is critical, as only the L-enantiomer of DOPA is biologically active for the treatment of Parkinson's disease. Consequently, numerous stereoselective methods have been developed to produce L-DOPA and its derivatives. The introduction of the Boc protecting group is typically a straightforward subsequent step.

A landmark achievement in this area is the Monsanto asymmetric hydrogenation process . This method utilizes a chiral rhodium-diphosphine catalyst, specifically (R,R)-DiPAMP, to hydrogenate an enamide precursor. nih.gov This reaction proceeds with high enantioselectivity, affording the desired L-enantiomer in up to 95% enantiomeric excess (ee). nih.gov The resulting protected amino acid can then be hydrolyzed to yield L-DOPA. nih.gov

Biotechnological and biomimetic approaches offer greener alternatives to traditional chemical synthesis. Enzymes such as tyrosinase and tyrosine phenol-lyase can catalyze the conversion of precursors like L-tyrosine or catechol into L-DOPA. d-nb.info For instance, the bacterium Erwinia herbicola has been used commercially for L-DOPA production. d-nb.info More recently, a biomimetic system using an iron(II)-EDTA complex has been shown to hydroxylate L-tyrosine with high regioselectivity and a remarkable yield of over 50%, mimicking the action of the native tyrosine hydroxylase enzyme. google.com

Other notable chemical strategies include:

Heterogeneous asymmetric catalysis , which employs a cinchonine-modified palladium on carbon (Pd/C) catalyst to reduce a cinnamic acid derivative, has been explored, though with moderate optical yields. snmjournals.org

Osmium tetroxide-catalyzed asymmetric dihydroxylation of an appropriate olefin precursor provides another route to the chiral diol functionality, which can be further elaborated to L-DOPA. acs.org

A chemoenzymatic route has been developed for the synthesis of 5-fluoro-L-DOPA, which involves the enzyme tyrosine phenol (B47542) lyase in the key stereochemistry-defining step. researchgate.net

An efficient five-step synthesis starting from the inexpensive amino acid L-tyrosine utilizes a Reimer-Tiemann formylation and a Dakin oxidation as key steps to produce N-Boc-L-DOPA with selective protection on one of the catechol hydroxyls. ucla.edu

| Synthetic Strategy | Key Reagent/Catalyst | Stereocontrol Method | Typical Yield/Enantioselectivity | Reference |

| Asymmetric Hydrogenation | [Rh(R,R)-DiPAMP)COD]+BF4- | Chiral Catalyst | 95% ee | nih.gov |

| Biotechnological | Tyrosinase, Tyrosine Phenol-Lyase | Enzyme Specificity | High | d-nb.info |

| Biomimetic Synthesis | Fe2+/EDTA Complex | Biomimetic Catalyst | 52% yield | google.com |

| Heterogeneous Catalysis | Cinchonine-modified Pd/C | Chiral Modifier | 44% optical yield | snmjournals.org |

| Synthesis from L-Tyrosine | Reimer-Tiemann/Dakin Reactions | Chiral Pool (L-Tyrosine) | 33% overall yield | ucla.edu |

Protection and Deprotection Chemistries of the Catechol and Amine Functionalities

The reactivity of the catechol and amine groups in L-DOPA necessitates the use of protecting groups to achieve selective chemical modifications. The choice of protecting group is crucial and depends on the desired reaction conditions and the required orthogonality for deprotection.

Amine Protection: The most common protecting group for the α-amino group in this context is the tert-butyloxycarbonyl (Boc) group . It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is valued for its stability under a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. fishersci.co.ukresearchgate.netpeptide.com This acid-lability is a cornerstone of "Boc chemistry" in solid-phase peptide synthesis (SPPS). peptide.com Another widely used amine protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, often preferred in SPPS for its milder deprotection conditions (e.g., using piperidine), which avoids the repeated use of strong acid. researchgate.netnih.gov

Catechol Protection: The dihydroxy-phenyl (catechol) moiety is sensitive to oxidation, especially under basic conditions, making its protection essential for many synthetic transformations. researchgate.netnih.gov Several strategies exist for protecting the catechol hydroxyls:

Silyl (B83357) Ethers: Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are frequently used. researchgate.net These are generally stable but can be removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.comumich.edu

Cyclic Acetals: Acetonide protection, forming a five-membered ring across the two hydroxyls using 2,2-dimethoxypropane, is another common method. google.comnih.gov This group is stable to bases but can be cleaved under acidic conditions. However, direct acetonide protection of Boc-dopamine can be problematic, sometimes leading to undesired isoquinoline (B145761) formation. nih.gov

Bridging Groups: Protecting the catechol with a methylene (B1212753) bridge (forming a methylenedioxy-phenyl group) has been shown to be effective, particularly in facilitating reactions like iridium-catalyzed C-H borylation at the C5 position by reducing steric hindrance. nih.gov

Benzyl (B1604629) Ethers: Benzyl (Bn) groups can be used to protect the hydroxyls, often applied via Williamson ether synthesis. organic-chemistry.org Deprotection is typically achieved by catalytic hydrogenolysis (e.g., H₂ with Pd/C), a method that is orthogonal to the acid-labile Boc group and fluoride-labile silyl ethers. organic-chemistry.org

| Functional Group | Protecting Group | Typical Protection Reagent | Typical Deprotection Conditions | Reference |

| Amine | Boc (tert-butyloxycarbonyl) | (Boc)₂O, base | TFA/DCM or HCl/dioxane | fishersci.co.ukacsgcipr.org |

| Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu | 20% Piperidine in DMF | researchgate.netnih.gov |

| Catechol | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, imidazole | TBAF in THF | researchgate.nettcichemicals.com |

| Catechol | Acetonide | 2,2-dimethoxypropane, TsOH | Acidic hydrolysis | google.comnih.gov |

| Catechol | Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C | organic-chemistry.org |

Synthesis of Advanced this compound Derivatives for Specialized Research

Boc-L-DOPA serves as a versatile building block for the synthesis of more complex molecules with tailored properties for specific research applications.

One of the most significant applications is in solid-phase peptide synthesis (SPPS) . The Boc-protected form, often with the catechol side chain also protected (e.g., as Fmoc-DOPA(TBDMS)₂), allows for the incorporation of DOPA residues into peptide sequences. researchgate.net These DOPA-containing peptides are crucial for mimicking and studying the adhesive proteins of marine organisms like mussels, which are renowned for their ability to adhere to surfaces underwater. researchgate.net

Furthermore, derivatives of Boc-L-DOPA are synthesized to probe biological mechanisms. For example, L-DOPA derivatives with substituents at the 6-position of the catechol ring, such as 6-BromoDOPA and 6-CyanoDOPA , have been synthesized from Boc-protected precursors. nsf.gov These compounds are used to study the active site and mechanism of enzymes like L-DOPA dioxygenase. nsf.gov

The synthesis of amide derivatives of L-DOPA represents another area of research, primarily focused on creating prodrugs. By converting the carboxylic acid to an amide, researchers aim to improve the pharmacokinetic properties of L-DOPA. For instance, the diacetyl derivative of L-DOPA amide was found to be more active than L-DOPA in animal models of Parkinson's disease following oral administration. nih.gov

Radiosynthesis of N-Protected and Unprotected 3,4-dihydroxy-L-phenylalanine Analogues for Imaging Research

Radiolabeled L-DOPA analogues are indispensable tools in biomedical imaging, particularly for Positron Emission Tomography (PET). PET imaging with these tracers allows for the non-invasive visualization and quantification of the dopaminergic system in the brain, which is critical for the diagnosis and study of Parkinson's disease and other neurological disorders. nih.govnih.gov

The most widely used PET tracer in this class is 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA). Its synthesis is challenging due to the need to introduce the short-lived fluorine-18 (B77423) isotope onto an electron-rich aromatic ring. nih.gov Modern synthetic methods often start with highly protected precursors to ensure regioselectivity and yield.

Recent advancements have focused on nucleophilic fluorination methods which provide higher molar activity. A prominent example is the copper-mediated radiofluorination of a stannyl (B1234572) or boronate pinacol (B44631) ester (BPin) precursor. nih.govnih.gov These precursors are typically fully protected, for example, with Boc on the amine, methoxymethyl (MOM) groups on the catechol, and an ethyl ester on the carboxyl group. nih.govosti.gov The synthesis is often automated using modules like the GE TRACERLab. d-nb.info Following the crucial ¹⁸F-fluorination step, all protecting groups are removed in a single "deprotection" step, usually with strong acid (e.g., HBr or HCl), to yield the final [¹⁸F]FDOPA product. snmjournals.orgnih.gov

The development of new precursors is an active area of research. A di-Boc protected trimethylstannyl L-phenylalanine ethyl ester has been developed as a precursor for the synthesis of 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT), an analogue that is not metabolized by COMT, potentially offering clearer imaging results. osti.gov These radiosyntheses highlight the critical role of protected L-DOPA derivatives in advancing molecular imaging and clinical research.

| Radiotracer | Precursor Type | Key Synthetic Step | Common Protecting Groups | Reference |

| 6-[¹⁸F]Fluoro-L-DOPA | Stannane (e.g., trimethylstannyl) | Electrophilic fluorodestannylation | N-trifluoroacetyl, O-pivaloyl | d-nb.infonih.gov |

| 6-[¹⁸F]Fluoro-L-DOPA | Boronate Ester (BPin) | Copper-mediated nucleophilic fluorination | N-Boc, O-MOM | nih.govnih.gov |

| 6-[¹⁸F]Fluoro-L-m-tyrosine | Stannane (e.g., trimethylstannyl) | Electrophilic fluorodestannylation | N-Boc, O-Boc | osti.gov |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid |

| L-DOPA | (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| TBDMS | tert-butyldimethylsilyl |

| TBDPS | tert-butyldiphenylsilyl |

| DiPAMP | Ethane-1,2-diylbis((2-methoxyphenyl)phenylphosphine) |

| [¹⁸F]FDOPA | (S)-2-amino-3-(6-fluoro-3,4-dihydroxyphenyl)propanoic acid |

| [¹⁸F]FMT | (S)-2-amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| Pd/C | Palladium on carbon |

| BPin | Pinacol boronate ester |

| MOM | Methoxymethyl |

| TsOH | p-Toluenesulfonic acid |

| TBAF | Tetrabutylammonium fluoride |

| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| 6-BromoDOPA | (S)-2-amino-3-(2-bromo-4,5-dihydroxyphenyl)propanoic acid |

| 6-CyanoDOPA | (S)-3-(4,5-dihydroxy-2-cyanophenyl)-2-aminopropanoic acid |

Applications As a Building Block in Complex Chemical Syntheses

Role of Boc-3,4-dihydroxy-L-phenylalanine in Solid-Phase Peptide Synthesis

This compound, also known as N-(tert-Butyloxycarbonyl)-L-dopa, serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and proteins. beilstein-journals.orgscbt.com The "Boc" group is a temporary protecting group for the alpha-amino group of the phenylalanine, preventing unwanted reactions during peptide chain elongation. beilstein-journals.orgnih.gov This protection strategy is fundamental to the stepwise and controlled assembly of amino acids on a solid resin support. peptide.com

The catechol side chain of 3,4-dihydroxy-L-phenylalanine (DOPA) is highly reactive and necessitates protection to avoid side reactions during peptide synthesis. nih.gov The Boc protecting group is part of the Boc/Bzl protection strategy, where benzyl-based groups offer more permanent protection for the side chains of trifunctional amino acids. peptide.com While not a truly orthogonal system, the difference in lability between the Boc group (removed by moderate acids like trifluoroacetic acid, TFA) and benzyl (B1604629) groups (requiring strong acids like hydrogen fluoride (B91410), HF) allows for practical application in SPPS. beilstein-journals.orgpeptide.com

The process of SPPS using Boc-amino acids involves several key steps:

Attachment: The first Boc-protected amino acid is attached to a solid resin support. peptide.com

Deprotection: The Boc group is removed from the N-terminus of the attached amino acid, typically with TFA, to allow for the next coupling reaction. peptide.comchempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine. peptide.comchempep.com

Coupling: The next Boc-protected amino acid is activated and coupled to the deprotected amino group of the resin-bound amino acid. peptide.comnih.gov

Repetition: This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. peptide.com

Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com

The use of Boc-protected DOPA derivatives, such as this compound, is essential for incorporating the unique properties of DOPA into synthetic peptides. This is particularly important for research in areas like bioadhesion and the development of novel biomaterials. nih.gov

Incorporation into Bioactive Peptide Analogues for Drug Discovery Research

The incorporation of this compound into peptide structures is a key strategy in the development of new therapeutic agents. chemimpex.comchemimpex.comchemimpex.com The unique structure of the dihydroxyphenyl group can enhance the biological activity and selectivity of peptide-based drugs. chemimpex.comchemimpex.com This approach is particularly relevant in the design of drugs targeting a variety of diseases, including neurological disorders. chemimpex.commdpi.com

L-DOPA, the parent compound of this compound, is a well-established treatment for Parkinson's disease. nih.govsigmaaldrich.comyoutube.com It functions as a precursor to dopamine (B1211576), a neurotransmitter that is deficient in this neurodegenerative condition. nih.govyoutube.com By incorporating Boc-L-DOPA into peptide analogues, researchers aim to create new drug candidates with improved properties, such as enhanced stability, better targeting of specific receptors, and modified biological activity. chemimpex.comchemimpex.com

The process of drug discovery often involves the synthesis of numerous peptide analogues to study structure-activity relationships. this compound serves as a valuable building block in this process, enabling the systematic modification of peptide sequences. chemimpex.comchemimpex.com For instance, research has focused on creating peptides that can interact with specific biological targets, such as G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are a major target for drug development. nih.gov Molecular docking and dynamics simulations are often employed to understand the interactions between these L-DOPA-containing peptides and their target receptors at an atomic level. nih.gov

Utilization in Polymer and Material Science for Functional Biomaterial Development

The unique adhesive properties of the DOPA residue, inspired by the adhesive proteins of marine mussels, have led to the extensive use of this compound in the development of functional biomaterials. nih.govnih.govnih.gov The catechol group of DOPA can form strong bonds with a variety of organic and inorganic surfaces through different interaction mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent cross-linking. nih.gov This makes DOPA-containing materials highly suitable for applications requiring strong adhesion in aqueous environments. nih.govnih.gov

Researchers have synthesized polymers and copolymers incorporating DOPA to create materials with enhanced adhesive and biocompatible properties. nih.govnih.gov For example, DOPA-functionalized polymers have been used to create membranes with strong adhesive properties to both hard surfaces like titanium dioxide and soft tissue surfaces. nih.govnih.gov These materials have potential applications in areas such as tissue repair and medical adhesives.

Furthermore, polymers based on poly(3,4-dihydroxy-L-phenylalanine) (PDopa) are being investigated for their use in drug delivery systems. nih.gov These materials can be designed to be biodegradable and stimuli-responsive, allowing for the controlled release of therapeutic agents at specific sites in the body. nih.govnih.govnih.gov The development of such "smart" biomaterials holds significant promise for the future of medicine, particularly in the management of neurological disorders and cancer therapy. nih.govnih.gov

Table 1: Applications of DOPA-functionalized Biomaterials

| Application Area | Material Type | Key Properties | Research Focus |

|---|---|---|---|

| Medical Adhesives | DOPA-functionalized polymers | Strong underwater adhesion, biocompatibility | Tissue repair, wound closure nih.govnih.gov |

| Drug Delivery | Poly(3,4-dihydroxy-L-phenylalanine) (PDopa) based copolymers | Biodegradability, stimuli-responsiveness | Targeted drug release, cancer therapy, neurological disorders nih.govnih.gov |

| Surface Coatings | Peptides containing DOPA | Antimicrobial activity, surface adhesion | Prevention of bacterial contamination on medical devices nih.gov |

| Mechanobiology Studies | Polyacrylamide hydrogels functionalized with DOPA | Tunable stiffness, protein immobilization | Studying cellular responses to mechanical cues nih.gov |

Strategies for Bioconjugation and Surface Functionalization using this compound Motifs

The reactivity of the catechol group in DOPA makes it a valuable tool for bioconjugation and surface functionalization. nih.gov this compound provides a protected form of this reactive amino acid, allowing for its controlled incorporation into proteins and onto surfaces. rsc.orgrsc.orgresearchgate.net

One strategy for bioconjugation involves the site-specific incorporation of DOPA into a protein. The catechol group can then be oxidized to a quinone, which readily reacts with nucleophilic groups on other molecules, such as polysaccharides, to form a stable conjugate. nih.gov This method offers a way to create well-defined protein-polymer conjugates with potential applications in biotechnology and synthetic biology. nih.gov

In the realm of surface science, DOPA-containing molecules are used to modify surfaces and study adhesion phenomena at the molecular level. rsc.orgrsc.orgresearchgate.net For example, chemical force microscopy (CFM) has been used to investigate the interactions between a DOPA-functionalized atomic force microscope (AFM) tip and various surfaces. rsc.orgrsc.orgresearchgate.net These studies have revealed that DOPA can adhere to a wide range of surfaces with varying wettability, and that the adhesion strength is not solely dependent on hydrophobic interactions. rsc.orgrsc.orgresearchgate.net

Furthermore, peptides containing multiple DOPA residues have been designed to create adhesive and antimicrobial surface coatings. nih.gov These peptides can be easily immobilized on various surfaces, such as polystyrene and titanium, in a one-step process, providing a simple yet effective method for preventing bacterial contamination. nih.gov The ability to tailor the properties of surfaces through the controlled attachment of DOPA-containing motifs opens up a wide range of possibilities for the development of advanced materials with specific functionalities.

Investigations into Biochemical Roles and Biological Activities of Boc 3,4 Dihydroxy L Phenylalanine and Its Derivatives

Research on its Precursor Role in Catecholamine Biosynthesis Pathways (e.g., L-DOPA, Dopamine)

The compound 3,4-dihydroxy-L-phenylalanine (L-DOPA) is a pivotal intermediate in the biosynthesis of catecholamines, a class of neurotransmitters and hormones essential for various physiological functions. youtube.comresearchgate.net The primary pathway involves the conversion of the amino acid tyrosine to L-DOPA, which is then decarboxylated to form dopamine (B1211576). youtube.com This conversion is a critical step in the brain for maintaining neurological function. youtube.com

The introduction of a tert-Butyloxycarbonyl (Boc) protecting group to L-DOPA, forming Boc-3,4-dihydroxy-L-phenylalanine, serves a crucial role in synthetic and research applications. This group stabilizes the L-DOPA molecule by preventing the premature oxidation of its reactive catechol moiety. researchgate.netunibo.it For Boc-L-DOPA to act as a precursor in a biological system, the Boc group must be removed to liberate the functional L-DOPA. Therefore, Boc-L-DOPA is primarily utilized as a stable, protected form of L-DOPA for laboratory synthesis of peptides and other derivatives, or for studies where controlled release or exposure of L-DOPA is required.

Beyond its role as a dopamine precursor, L-DOPA itself is considered a neurotransmitter and/or neuromodulator in the central nervous system. nih.gov In the broader biological context, L-DOPA is a precursor to a wide array of compounds in plants, including alkaloids and melanin (B1238610). nih.govnih.govtandfonline.com Furthermore, research has shown that gut microbiota can metabolize L-DOPA, converting it to dopamine, which has implications for pharmacology and neurobiology. nih.govmit.edu

| Feature | Description | Reference(s) |

| Core Pathway | Tyrosine → L-DOPA → Dopamine | youtube.com |

| Role of L-DOPA | Direct precursor to dopamine; also acts as a neurotransmitter/neuromodulator. | youtube.comnih.gov |

| Role of Boc Group | Protects the catechol moiety of L-DOPA from oxidation, enabling controlled use in synthesis and research. | researchgate.netunibo.it |

| Plant Biosynthesis | L-DOPA is a precursor to alkaloids, catecholamines, and melanin in various plant species. | nih.govnih.govtandfonline.com |

| Microbial Metabolism | Gut bacteria can decarboxylate L-DOPA to produce dopamine. | nih.govmit.edu |

Studies on Enzyme Substrate Specificity and Catalytic Mechanisms involving Dihydroxyphenylalanine (e.g., Tyrosinase, Ammonia-Lyases)

Dihydroxyphenylalanine is a substrate for several key enzymes, and studies involving its Boc-protected form help elucidate these interactions. The enzyme tyrosinase is responsible for the biological production of L-DOPA via the oxidation of L-tyrosine. scirp.org Subsequently, L-DOPA serves as a substrate for DOPA decarboxylase (DDC), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes its conversion to dopamine. nih.gov

Research into ammonia-lyases has revealed their capacity to act on L-DOPA. For instance, a phenylalanine/tyrosine ammonia-lyase (PTAL) isolated from bamboo, known as BoPAL4, utilizes L-DOPA as a substrate to catalyze its non-oxidative deamination, yielding caffeic acid. mdpi.com Structural analyses of related enzymes, such as tyrosine ammonia-lyase (TAL), have identified specific amino acid residues, like His 89, that are critical for substrate specificity and binding of compounds like caffeate, which is derived from L-DOPA. nih.gov The catalytic mechanisms of these enzymes often involve the formation of a stabilized intermediate, a principle common to the broader aspartase/fumarase superfamily. nih.gov

| Enzyme | Action on Dihydroxyphenylalanine (or its precursor) | Product | Reference(s) |

| Tyrosinase | Hydroxylates L-tyrosine | L-DOPA | scirp.org |

| DOPA Decarboxylase (DDC) | Decarboxylates L-DOPA | Dopamine | nih.gov |

| Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) | Deaminates L-DOPA | Caffeic Acid | mdpi.com |

Analysis of Protein Interactions and Modulation of Enzyme Activity in Biochemical Systems

The use of Boc-protected L-DOPA is instrumental in studying the complex interactions between DOPA and various proteins. The Boc group effectively masks the reactive catechol group, allowing researchers to investigate the roles of other parts of the molecule or to control its reactivity in biochemical systems. chemimpex.comchemimpex.com

L-DOPA itself is known to interact with a range of proteins and receptors, acting as a neuromodulator that can, for example, potentiate presynaptic beta-adrenoceptors to enhance dopamine release. nih.gov The site-specific incorporation of DOPA into a protein's structure can significantly alter its properties. This has been demonstrated in studies where DOPA-containing proteins were created to facilitate conjugation with other molecules, such as polysaccharides, highlighting the interactive potential of the DOPA residue. nih.govnih.gov

Exploration of Cellular Adhesion Mechanisms and Mussel Adhesive Protein Mimicry

The remarkable ability of marine mussels to adhere strongly to underwater surfaces is attributed to mussel adhesive proteins, which contain a high concentration of DOPA. researchgate.netnih.gov This natural phenomenon has inspired extensive research into DOPA-based bioadhesives. This compound is a key compound in this field, as the Boc group protects the critical catechol moiety from oxidation during synthesis and storage. researchgate.netunibo.it

Studies on Boc-protected L-DOPA oligomers have shown that they can function as effective underwater adhesives. researchgate.netunibo.it A fascinating property of these molecules is "triggered adhesion," where they become adhesive upon immersion in an aqueous environment. researchgate.net The Boc group contributes to this by enhancing the hydrophobicity of the molecule, which aids in displacing the layer of water on a surface, allowing the deprotected catechol group to form strong adhesive bonds. researchgate.netunibo.it Beyond mimicking mussels, DOPA has been demonstrated to be an effective molecule for promoting cell adhesion in serum-free cell cultures and as a covalent linker for attaching extracellular matrix proteins to hydrogel surfaces. nih.govnih.gov

Research into Biosynthetic Pathways for L-DOPA Production (e.g., Microbial and Plant Systems)

The demand for L-DOPA has driven research into efficient and sustainable production methods. Nature offers several sources, with plants from the Mucuna genus being particularly rich in L-DOPA. scirp.orgencyclopedia.pub The fundamental biosynthetic pathway in both plants and animals involves the hydroxylation of L-tyrosine, a reaction catalyzed by the enzyme tyrosinase. nih.govscirp.org

Microbial biotechnology presents a promising alternative to chemical synthesis. scirp.org Various strategies have been explored, utilizing microorganisms that possess enzymes like tyrosinase or tyrosine phenol-lyase. nih.gov A notable commercial success is the fermentation process developed by Ajinomoto, which uses the bacterium Erwinia herbicola to produce L-DOPA. nih.gov Pushing the boundaries of synthetic biology, researchers have successfully engineered a strain of E. coli that can autonomously biosynthesize DOPA from simple carbon sources and genetically incorporate it into proteins. nih.gov

| Production System | Key Enzyme/Organism | Pathway/Method | Reference(s) |

| Plant-based | Mucuna species | Natural accumulation | scirp.orgencyclopedia.pub |

| Enzymatic | Tyrosinase | Hydroxylation of L-tyrosine | scirp.org |

| Microbial Fermentation | Erwinia herbicola | Fermentation from catechol | nih.gov |

| Engineered Microbes | Escherichia coli | Engineered biosynthetic pathway from tyrosine | nih.gov |

Antimicrobial and Antifouling Properties of Boc-DOPA Containing Peptides and Materials

The unique adhesive properties of DOPA are being harnessed to create surfaces with advanced functionalities, including antimicrobial and antifouling capabilities. The synthesis of such materials often involves Boc-DOPA as a stable precursor. Researchers have designed innovative peptides that combine a potent antimicrobial sequence with an adhesive DOPA domain. nih.govnih.gov

In one study, repeats of DOPA were attached to a synthetic antimicrobial peptide named NKC. nih.gov This modification allowed the peptide to be easily immobilized onto a variety of surfaces, including polystyrene, titanium, and polydimethylsiloxane, in a simple one-step process. nih.govnih.gov The resulting peptide-coated surfaces demonstrated powerful and broad-spectrum bactericidal activity, capable of completely killing pathogens like E. coli, P. aeruginosa, and S. aureus within two hours. nih.gov Importantly, these coatings proved to be long-lasting, maintaining their antimicrobial efficacy for at least 84 days, and were found to be non-toxic to human cells. nih.govnih.gov

Antioxidant Activities and Radical Scavenging Capabilities of DOPA Derivatives

The catechol structure of DOPA is inherently responsible for its significant antioxidant and radical-scavenging properties. nih.gov While the Boc-protecting group would inhibit this activity by blocking the hydroxyl groups, Boc-L-DOPA serves as a vital starting material for synthesizing DOPA derivatives that are later evaluated for these effects. unitus.it

DOPA and its derivatives act as effective antioxidants by trapping free radicals. nih.gov The mechanism involves the donation of a hydrogen atom from one of the catechol's hydroxyl groups, leading to the oxidation of DOPA into DOPA quinone. biorxiv.org This process is a key protective mechanism in biological systems. For instance, DOPA residues found within the protein collagen have been shown to endow the entire protein with a capacity to scavenge radicals, likely protecting connective tissues from damage caused by oxidative stress. biorxiv.orgnih.gov Studies comparing dopamine and related compounds have confirmed that the catechol moiety is central to their ability to scavenge various radicals, including superoxide (B77818) anions and DPPH radicals. tandfonline.com

Exploration of Pharmacological and Therapeutic Research Potential

Research in Neurobiology and Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

The parent compound, L-DOPA, is a cornerstone in the study and management of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nih.govnih.gov Research in this area heavily relies on tools derived from L-DOPA to probe the dopaminergic system and develop new therapeutic strategies. Boc-L-DOPA is instrumental in the synthesis of these molecular tools.

Research has demonstrated that L-DOPA can reverse motor deficits in genetic animal models of Parkinson's disease, such as in Pitx3-deficient aphakia mice, which exhibit a significant loss of dopaminergic neurons in the substantia nigra. nih.gov The ability to synthesize specific derivatives of L-DOPA, a process often requiring a protected form like Boc-L-DOPA, allows researchers to study the functional changes in the striatum following dopamine (B1211576) depletion and subsequent treatment. nih.gov

Furthermore, the development of radiolabeled analogs of L-DOPA has revolutionized neuroimaging in the context of neurodegenerative disorders. The positron emission tomography (PET) tracer 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine (¹⁸F-FDOPA) is used to study central motor disorders and evaluate patients with Parkinsonian symptoms. nih.gov Its uptake in the putamen and caudate nuclei provides a measure of presynaptic dopaminergic function. nih.gov The synthesis of such complex radiotracers often involves multi-step chemical processes where a protected precursor like Boc-L-DOPA is essential to ensure the precise placement of the radioactive isotope and other chemical modifications. nih.gov This line of research is expanding to include monitoring disease progression and potentially aiding in the development of new drugs for Parkinson's disease. nih.gov While research into Alzheimer's disease is extensive, the specific application of Boc-L-DOPA derivatives is less prominent than in the dopamine-centric research of Parkinson's disease.

Oncological Research and Development of Radiotracers for Tumor Imaging (e.g., PET)

In oncology, particularly neuro-oncology, there is a significant research effort to develop more accurate imaging agents to detect tumors, monitor their growth, and assess treatment response. nih.gov Amino acid-based PET tracers are highly valuable because cancer cells often exhibit increased amino acid transport and protein synthesis rates. mdpi.commdpi.com Boc-L-DOPA serves as a vital precursor for synthesizing novel L-DOPA-based PET tracers.

One such tracer, N-(2-[¹⁸F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine ([¹⁸F]FPDOPA), was synthesized and evaluated for tumor imaging. nih.gov Preclinical studies showed significant accumulation in various tumor xenografts, suggesting its potential as a PET tracer for oncologic imaging, especially for brain tumors. nih.gov

The most established L-DOPA-based tracer, ¹⁸F-FDOPA, has proven effective for visualizing brain tumors, both at initial diagnosis and for monitoring recurrence. nih.gov It is particularly useful for imaging low-grade gliomas and neuroendocrine tumors. nih.gov Research studies have focused on quantifying the diagnostic utility of ¹⁸F-FDOPA PET, often comparing it with standard magnetic resonance imaging (MRI). These studies have demonstrated that ¹⁸F-FDOPA PET can provide complementary information and high diagnostic accuracy, especially in the challenging task of differentiating true tumor progression from post-treatment effects like pseudoprogression and radiation necrosis. mdpi.comnih.govfrontiersin.org For instance, one study reported a diagnostic accuracy of 82% for ¹⁸F-FDOPA PET in distinguishing recurrent high-grade glioma from treatment-related changes. mdpi.com Another study comparing ¹⁸F-FDOPA PET/CT to contrast-enhanced MRI (ceMRI) for recurrence detection found that ¹⁸F-FDOPA had higher accuracy (97.1%) than ceMRI (80%). mdpi.com

Diagnostic Performance of ¹⁸F-FDOPA PET in Glioma Recurrence

| Study Focus | Tracer | Key Finding | Reported Accuracy | Source |

|---|---|---|---|---|

| Differentiation of tumor recurrence from treatment-related changes in high-grade glioma (n=110) | ¹⁸F-FDOPA | Provided significant diagnostic accuracy for distinguishing recurrence from non-progressive disease. | 82% | mdpi.com |

| Comparison with perfusion-weighted MRI (PWI) for brain metastases after radiosurgery | ¹⁸F-FDOPA | Accuracy was superior to PWI metrics for detecting recurrence. | 91% | frontiersin.org |

| Comparison with contrast-enhanced MRI (ceMRI) for glioma recurrence | ¹⁸F-FDOPA | Showed higher overall accuracy than ceMRI. | 97.1% | mdpi.com |

| Impact on clinical management of brain tumor patients (n=58) | ¹⁸F-FDOPA | Changed the intended clinical management in 41% of patients. | N/A | nih.gov |

Investigation of Antihypertensive and Cardioprotective Research Avenues

The parent compound of Boc-L-DOPA, levodopa (B1675098), is known to have cardiovascular effects, which has opened research avenues into its potential antihypertensive properties. Studies investigating the hemodynamic effects of L-DOPA have provided data on its influence on blood pressure and cardiac function.

One clinical study in patients with Parkinson's disease used continuous noninvasive monitoring to quantify these effects. nih.gov The oral administration of levodopa (in combination with benserazide, a peripheral decarboxylase inhibitor) led to a statistically significant decrease in mean arterial pressure. nih.gov The same study observed a reduction in cardiac stroke volume and other measures of cardiac contractility, while systemic vascular resistance remained unchanged. nih.gov These findings suggest that the hypotensive response to levodopa is primarily driven by a negative inotropic mechanism (a reduction in the force of heart muscle contraction) rather than by peripheral vasodilation. nih.gov

This observed hypotensive effect presents a clear rationale for further investigation. Boc-L-DOPA can be used to synthesize specific molecular probes and L-DOPA analogs designed to explore the underlying mechanisms of these cardiovascular effects. Such research could investigate whether the effect is triggered peripherally at the heart or mediated through central nervous system pathways. nih.gov Understanding these mechanisms is a prerequisite for exploring any potential therapeutic application in hypertension or other cardiovascular conditions.

Hemodynamic Effects of Levodopa Administration in Parkinson's Disease Patients

| Hemodynamic Parameter | Observed Change | P-value | Source |

|---|---|---|---|

| Mean Arterial Pressure | -15% | <0.001 | nih.gov |

| Cardiac Stroke Volume | -13% | <0.01 | nih.gov |

| Cardiac Contractility (dP/dt) | -18% | <0.001 | nih.gov |

| Systemic Vascular Resistance | Preserved (No significant change) | N/A | nih.gov |

| Heart Rate | Preserved (No significant change) | N/A | nih.gov |

Research on Anti-obesity and Metabolic Disorder Interventions

A prominent strategy in the search for new anti-obesity medications is the inhibition of enzymes involved in nutrient metabolism, such as pancreatic lipase (B570770). nih.gov This enzyme plays a key role in the digestion of dietary fats. Research in this area includes the design and synthesis of novel peptide-based molecules that can act as inhibitors.

The synthesis of these specialized peptides often relies on Boc-protected amino acids. A recent study detailed the creation of short α and β-mixed peptides with potent anti-lipase activities. nih.gov In that research, amino acids like L-phenylalanine and L-tyrosine were first protected with a Boc group (N-Boc-L-Phenylalanine and N-Boc-O-bz-Tyrosine) before being incorporated into peptide chains. nih.gov This methodology yielded several peptides with high inhibitory activity against pancreatic lipase, with some achieving over 90% inhibition in vitro. nih.gov

While this specific study did not use Boc-3,4-dihydroxy-L-phenylalanine, it establishes a clear and relevant research paradigm. Given that L-DOPA is an amino acid, Boc-L-DOPA is an ideal starting material for its inclusion into similar peptide structures. This creates the potential to develop novel peptide-based inhibitors of pancreatic lipase or other metabolic targets. The unique catechol structure of the dihydroxy-L-phenylalanine residue could impart different binding properties or activities to the resulting peptides, making it a compound of interest for researchers designing new interventions for obesity and metabolic disorders.

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., FT-IR, Raman, UV-Vis, NMR)

The precise molecular structure of Boc-3,4-dihydroxy-L-phenylalanine is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the compound's functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in the molecule. researchgate.net For Boc-L-DOPA, FT-IR spectra would be expected to show characteristic absorption bands for the O-H stretching of the catechol group, N-H stretching of the carbamate, C=O stretching of both the Boc protecting group and the carboxylic acid, and C-O stretching vibrations. Theoretical vibrational frequency calculations using Density Functional Theory (DFT) are often performed to assign the experimental bands accurately. researchgate.netnih.gov The lack of negative calculated frequencies indicates that the optimized geometry of the molecule is at a local minimum on the potential energy surface. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of Boc-L-DOPA. nih.govnih.gov ¹H NMR would confirm the presence of protons on the aromatic ring, the chiral center, the methylene (B1212753) group, and the tert-butyl group of the Boc protector. ¹³C NMR provides signals for each unique carbon atom, including those in the catechol ring, the carbonyls of the carboxylic acid and Boc group, and the aliphatic carbons. nih.gov The chemical shifts, calculated using methods like the gauge-independent atomic orbital (GIAO), help in the complete structural assignment. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the π→π* and n→π* transitions associated with the aromatic catechol ring. researchgate.net The solvent can influence the absorption maxima, and theoretical predictions of the electronic spectra are often carried out using Time-Dependent DFT (TD-DFT) to complement experimental findings. nih.gov

Chromatographic Methods for Purification and Quantification in Research Studies (e.g., HPLC, Paper Chromatography)

Chromatographic techniques are essential for the separation, purification, and precise quantification of Boc-L-DOPA and its parent compound, L-DOPA, in various research contexts.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the analysis of L-DOPA and its derivatives due to its high resolution, sensitivity, and accuracy. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) on C18 columns is common, using a mobile phase typically consisting of an aqueous acidic buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.govnih.govmdpi.com Detection can be achieved using several methods:

UV-Vis Detection: A common and robust method, with detection wavelengths typically set around 280 nm. dergipark.org.tr

Electrochemical Detection (ED): Offers high sensitivity for electroactive compounds like L-DOPA. nih.gov

Mass Spectrometry (MS): LC-MS/MS provides high specificity and sensitivity, allowing for accurate quantification even in complex biological matrices with minimal sample purification. nih.gov

The stability of L-DOPA is a critical factor, and acidic conditions (e.g., 0.1 M HCl or 0.2% formic acid) are often used in extraction and mobile phases to prevent degradation. nih.govmdpi.com

Table 1: Examples of HPLC Conditions for L-DOPA Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Zorbax Eclipse XDB C18 | 20 mM KH₂PO₄ (pH 2.5) and methanol (95:5, v/v) | 1 mL/min | UV (230 nm) | Human plasma | nih.gov |

| Discovery C18 | 99% formic acid 0.2% v/v and 1% methanol | 1 mL/min | UV | Vicia faba L. broad beans | mdpi.com |

| Ace C18 | 50 mM potassium dihydrogen phosphate (pH 2.3) | 1.2 mL/min | UV (280 nm) | Plant materials, pharmaceuticals | dergipark.org.tr |

| Not specified | 0.1% formic acid in water and 0.1% formic acid in MeOH | 0.2-0.3 mL/min | MS/MS | Plant sprouts | nih.gov |

Electrochemical Sensing and Detection of DOPA Enantiomers and Related Compounds

Electrochemical methods offer a rapid, sensitive, and low-cost alternative for the detection of L-DOPA and for distinguishing between its enantiomers (L-DOPA and D-DOPA). nih.govresearchgate.net These techniques typically involve the use of electrodes modified with specific materials to enhance selectivity and signal response.

The principle relies on the electrocatalytic oxidation of the catechol moiety of DOPA to dopaquinone. mdpi.com The resulting current is proportional to the DOPA concentration. Various materials are used to modify the working electrode surface, including:

Carbon Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) are frequently used to increase the electrode's surface area and improve electron transfer rates. researchgate.netmdpi.com

Chiral Selectors: To achieve enantioselective recognition, chiral molecules like β-cyclodextrin or cysteine derivatives are immobilized on the electrode surface. researchgate.net These selectors interact differently with L-DOPA and D-DOPA, leading to distinct electrochemical signals that allow for their discrimination.

Enzymes: Tyrosinase-based biosensors are developed where the enzyme is immobilized on the electrode. The enzyme specifically catalyzes the oxidation of L-DOPA, and the subsequent electrochemical reduction of the product (dopaquinone) at the electrode surface generates a measurable current. mdpi.commdpi.com

Common electrochemical techniques employed include Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), with DPV often providing higher sensitivity and better resolution for quantitative analysis. researchgate.netmdpi.com

Table 2: Performance of Selected Electrochemical Sensors for DOPA Detection

| Electrode Modification | Analyte(s) | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| N-isobutyryl-cysteine on Gold | DOPA enantiomers | CV, DPV | Not specified | Not specified | researchgate.net |

| β-CD/MWCNTs-IL on GCE | DOPA enantiomers | DPV, SWV | 10 - 5000 | D-DOPA: 2.5, L-DOPA: 4.6 | researchgate.net |

| CMS-g-PANI@MWCNTs/Tyrase on GCE | L-DOPA | DPV | 10 - 300 | 30 | mdpi.com |

GCE: Glassy Carbon Electrode, IL: Ionic Liquid, CMS-g-PANI: Carboxymethyl starch-graft-polyaniline

Computational Chemistry Approaches: Molecular Docking, Molecular Dynamics, and DFT Studies

Computational chemistry provides invaluable insights into the molecular properties and interactions of Boc-L-DOPA at the atomic level.

Density Functional Theory (DFT): DFT calculations are used to predict the most stable 3D structure of the molecule and to analyze its electronic properties. researchgate.net These studies can determine optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The distribution of electric charge can be visualized through Molecular Electrostatic Potential (MEP) surfaces, which helps in identifying reactive sites on the molecule. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred orientation and binding affinity of a ligand (like L-DOPA or its derivatives) when it interacts with a target protein receptor. researchgate.netnih.gov For instance, studies have docked L-DOPA into the active site of the β2-adrenergic receptor, identifying key interactions with amino acid residues such as Asp113, Asn312, and serines 203, 204, and 207. nih.gov Such analyses are crucial for understanding the potential biological targets and mechanism of action. The presence of the Boc- group would significantly alter the docking pose and interactions compared to unprotected L-DOPA.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. nih.gov After docking a ligand into a protein, MD simulations can be run to assess the stability of the ligand-protein complex and to observe the network of hydrogen bonds and hydrophobic interactions as they evolve. researchgate.netnih.gov Simulations can also be used to study chemical reactions, such as the autoxidation of L-DOPA in an aqueous solution, by calculating the free energy barriers of reaction steps. nih.govresearchgate.net

In vitro Cell-Based Assays for Biological Activity and Cytotoxicity Research

In vitro cell-based assays are fundamental for evaluating the biological effects of compounds like Boc-L-DOPA, particularly their potential bioactivity and cytotoxicity.

Cytotoxicity Assays: These assays determine the toxicity of a compound to cells. L-DOPA's cytotoxicity has been studied in various cell lines. For example, the MTS assay, a colorimetric method, was used to evaluate the viability of an astrocyte cell line exposed to L-DOPA. nih.gov This study found that L-DOPA was toxic at high concentrations (>200 μg/mL). nih.gov Other research has shown that L-DOPA and its metabolite dopamine (B1211576) can induce cell death in cell lines like the rat pheochromocytoma PC12 and human M14 melanoma cells, an effect linked to the generation of reactive oxygen species in the culture medium. nih.gov The cytotoxicity of L-DOPA has also been examined in human intestinal epithelial Caco-2 cells. researchgate.net

Biological Activity Assays: Cell-based assays are also used to investigate specific biological activities. For example, L-DOPA has been used as a novel cross-linker to coat polyacrylamide hydrogels with extracellular matrix proteins. nih.govrug.nl The biological response was then assessed by culturing fibroblasts on these surfaces and observing changes in cell morphology, cell area, and the localization of proteins like vinculin, a key component of focal adhesions. rug.nl These studies demonstrate how cells respond to the mechanical properties of their environment, a field known as mechanosensing. nih.govrug.nl Additionally, the effect of compounds on neurotransmitter synthesis can be studied in vitro using synaptosomes, which are isolated nerve terminals. Research has shown that certain amino acids can inhibit the synthesis of dopamine from L-DOPA in rat striatal synaptosomes by interfering with substrate transport across the cell membrane. nih.gov

Future Research Directions and Emerging Paradigms

Design and Synthesis of Next-Generation Boc-3,4-dihydroxy-L-phenylalanine Derivatives with Enhanced Functionality

The synthesis of peptides containing 3,4-dihydroxy-L-phenylalanine (DOPA) is fundamental to mimicking the properties of materials found in nature, such as in marine mollusk adhesives and coral reefs. researchgate.net The use of Boc-protected DOPA derivatives is a common strategy in solid-phase peptide synthesis. researchgate.net Future research is focused on creating next-generation derivatives with enhanced functionalities by modifying the core structure.

A promising strategy involves the introduction of halogen atoms into the phenyl ring, creating derivatives like Boc-3,4-difluoro-L-phenylalanine and Boc-3,4-dichloro-L-phenylalanine. chemimpex.comchemimpex.com These modifications can significantly alter the compound's properties. For instance, fluorination is known to enhance metabolic stability and improve binding affinity to biological targets, making these derivatives valuable for drug discovery and development. chemimpex.com The unique electronic properties of these halogenated compounds can be leveraged to design peptides and other molecules with improved stability, bioactivity, and targeted action. chemimpex.comchemimpex.com

| Derivative | Key Feature | Potential Enhanced Functionality | Reference |

| Boc-3,4-difluoro-L-phenylalanine | Fluorine atoms on the phenyl ring | Increased metabolic stability, improved binding affinity | chemimpex.com |

| Boc-3,4-dichloro-L-phenylalanine | Chlorine atoms on the phenyl ring | Enhanced biological activity and selectivity | chemimpex.com |

| Boc-DOPA(TBDPS)2 | Silyl (B83357) protecting groups on catechol | Compatibility with specific peptide synthesis protocols | researchgate.net |

This table showcases examples of this compound derivatives and their potential enhancements.

Integration of this compound in Advanced Drug Delivery Systems Research

The unique properties of DOPA are being harnessed to create sophisticated drug delivery systems (DDSs). nih.gov Researchers are extensively investigating copolymer carriers based on poly(3,4-dihydroxy-L-phenylalanine) (PDopa) due to their excellent biocompatibility, biodegradability, and controllable stimulus-responsiveness. nih.gov These polymers can be formulated into nanoscale-targeted DDSs capable of loading therapeutic agents and releasing them at specific sites in response to internal or external stimuli. nih.gov

The integration of Boc-protected DOPA derivatives into these systems is crucial during the synthesis phase. Furthermore, related fluorinated derivatives like Boc-3,4-difluoro-L-phenylalanine are used in bioconjugation processes, where they can be attached to biomolecules to create targeted drug delivery vehicles. chemimpex.com This approach aims to enhance the efficacy of treatments while minimizing side effects. The development of such advanced DDSs is a rapidly growing field, with the goal of improving the delivery of a wide variety of drugs, from small molecules to complex biologics. europeanpharmaceuticalreview.com

Advancements in Biocatalytic and Sustainable Synthesis Routes for DOPA Compounds

The production of L-DOPA, the parent compound of this compound, is undergoing a shift towards more sustainable and efficient methods. Traditional chemical synthesis routes are often complex and rely on hazardous materials. innoget.comscirp.org In contrast, biocatalytic and biotechnological approaches are emerging as cost-effective and environmentally friendly alternatives. researchgate.net

Significant advancements include the use of enzymes like tyrosinases for the biocatalytic conversion of L-tyrosine into L-DOPA. researchgate.netnih.gov To overcome issues of low productivity and enzyme instability, researchers have developed novel nano-biocatalysts, such as tyrosinase immobilized on polyhydroxyalkanoate (PHA) nano-granules, which demonstrate higher efficiency and reusability. nih.gov Another innovative approach is the discovery of a highly selective Cytochrome P450 enzyme, CYP76AD6, which can synthesize L-DOPA from tyrosine in a single, non-toxic step without generating unwanted byproducts. innoget.com Additionally, research into metabolic engineering has produced Escherichia coli strains capable of producing L-DOPA from glucose. researchgate.net Sustainable extraction methods from natural sources, such as faba beans, are also being optimized. nih.gov

| Synthesis Method | Key Biocatalyst/Source | Advantage | Reference |

| Immobilized Biocatalysis | Verrucomicrobium spinosum tyrosinase on PHA nano-granules | High productivity (148.70 mg/L/h), high conversion rate (90.62%) | researchgate.netnih.gov |

| One-Step Enzymatic Synthesis | CYP76AD6 (Cytochrome P450) | Highly selective, no toxic byproducts, uses tyrosine feedstock | innoget.com |

| Biomimetic Synthesis | Fe²⁺ and EDTA complex (mimics tyrosine hydroxylase) | High productivity (48,210.68 mg L⁻¹ h⁻¹) | researchgate.net |

| Microbial Fermentation | Engineered Escherichia coli | Production from simple sugars like glucose | researchgate.net |

| Natural Extraction | Faba Beans (Vicia faba) | Simple, rapid, and green extraction process | nih.gov |

This table compares various advanced synthesis routes for L-DOPA.

Deepening Mechanistic Understanding of Biological Adhesion and Redox Chemistry

The remarkable adhesive properties of DOPA are central to its utility in biomaterials. This adhesion is intrinsically linked to its redox chemistry. The catechol group of DOPA can be oxidized to a highly reactive dopaquinone. nih.govnih.gov This conversion is a key step in the adhesive mechanism, allowing for various interactions, including hydrogen bonds, covalent crosslinks, and other molecular-level forces that enable strong adhesion to a wide range of organic and inorganic surfaces. nih.gov

However, this oxidation presents a challenge: controlling the DOPA redox state in a temporally and spatially defined manner is crucial for practical applications. nih.gov Uncontrolled oxidation can lead to premature cross-linking and a loss of adhesive strength. nih.gov Future research aims to precisely understand and control these redox processes. This includes investigating the role of other molecules and environmental factors, such as pH, in modulating DOPA oxidation. nih.gov A deeper understanding of these mechanisms will enable the engineering of more robust and reliable DOPA-based adhesives and surface coatings for biomedical applications, such as functionalizing hydrogels for cell culture. nih.govrug.nl

Translational Research Perspectives in Biomedical and Biotechnological Applications

The unique characteristics of this compound and its parent compound, L-DOPA, are driving significant translational research in biomedicine and biotechnology. In the biomedical field, DOPA-based materials are being developed for a variety of applications. These include using DOPA as a cell-adhesion molecule to improve cell culture in serum-free media and as a versatile cross-linker to functionalize polyacrylamide hydrogels, which are used to study how cells respond to mechanical cues from their environment. nih.govrug.nlnih.gov

In biotechnology, a major breakthrough is the creation of autonomous bacteria that can biosynthesize DOPA and incorporate it as a 21st amino acid into proteins in a site-specific manner. nih.gov This genetic code expansion technology opens the door to producing novel proteins with unique functionalities. For example, researchers have demonstrated the use of these cells to prepare fluorophore-labeled antibodies for detecting cancer cells. nih.gov The unique catechol group of the incorporated DOPA serves as a versatile chemical handle for attaching other molecules. nih.gov These advancements, coupled with the ongoing development of sustainable synthesis routes, position DOPA derivatives as key components in the future of advanced materials and therapeutics.

Q & A

Q. Advanced

- Activating agents : Use carbodiimides (e.g., DCC) with hydroxybenzotriazole (HOBt) to enhance coupling rates.

- Temperature control : Elevated temperatures (e.g., 40°C) improve solubility and reaction kinetics.

- Microwave-assisted synthesis : Reduces reaction time and improves yield for challenging sequences.

- Real-time monitoring : Employ TLC or inline IR spectroscopy to track coupling completion .

How can researchers mitigate decomposition of this compound during storage and synthesis?

Q. Advanced

- Light sensitivity : Store in amber vials at 0–6°C ().

- Moisture control : Use desiccants and anhydrous solvents to prevent hydrolysis of the Boc group.

- Oxygen-free environments : Conduct reactions under nitrogen/argon to avoid oxidation of catechol moieties.

- Stability assays : Periodic HPLC analysis to detect degradation products like free L-DOPA .

How does Boc protection alter the enzymatic decarboxylation kinetics of L-DOPA in biochemical assays?

Advanced

Boc protection inhibits decarboxylase activity by sterically blocking the enzyme’s active site. Comparative studies using unprotected L-DOPA (which converts to dopamine via aromatic L-amino acid decarboxylase, AADC) and Boc-protected derivatives show reduced substrate recognition. Kinetic assays (e.g., microradiometric techniques in ) quantify this inhibition, revealing a 20-fold decrease in decarboxylation rates when coenzyme pyridoxal-5-phosphate is limiting .

Can this compound serve as a precursor in tyrosinase biosensor design?

Advanced

Yes. After deprotection, L-DOPA acts as a substrate for tyrosinase, producing dopaquinone detectable via electrochemical or colorimetric methods. Hybrid nanozymes (e.g., enzyme-nanocopper systems in ) amplify catechol-like activity, enabling ultrasensitive detection. The Boc group’s stability during sensor fabrication ensures controlled release of L-DOPA in situ .

How should researchers resolve contradictions in solubility data across studies for this compound?

Advanced

Discrepancies (e.g., aqueous solubility in vs. 2) may stem from:

- Enantiomeric form : DL-DOPA (racemic) often exhibits higher solubility than the L-form.

- Purity grade : Technical vs. analytical-grade reagents (≥98% in vs. 97% in others).

- Temperature : Solubility in HCl increases with temperature (test at 25°C vs. 37°C).

Systematic re-evaluation under standardized conditions (pH, solvent, purity) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.